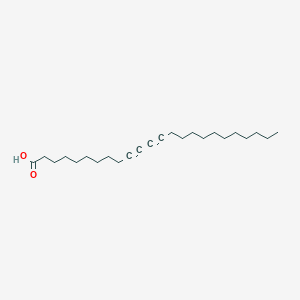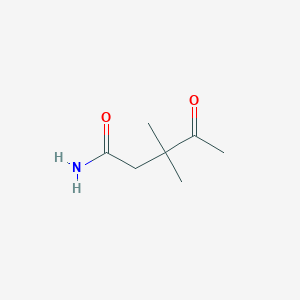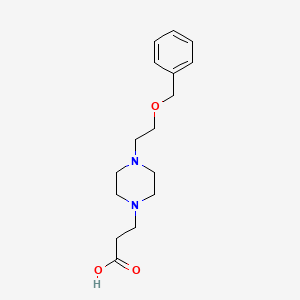![molecular formula C13H23NO3 B14464004 N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine CAS No. 73410-18-1](/img/structure/B14464004.png)
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a glycine moiety attached to the carbonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Substitution Reactions:
Attachment of the Glycine Moiety: The final step involves the acylation of glycine with the substituted cyclohexane carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
化学反応の分析
Types of Reactions
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
科学的研究の応用
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]alanine
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]valine
Uniqueness
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
73410-18-1 |
|---|---|
分子式 |
C13H23NO3 |
分子量 |
241.33 g/mol |
IUPAC名 |
2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10-5-4-9(3)6-11(10)13(17)14-7-12(15)16/h8-11H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
FLYONZIBLATPEZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)C(=O)NCC(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
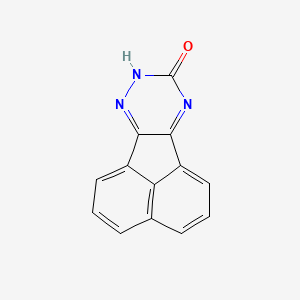
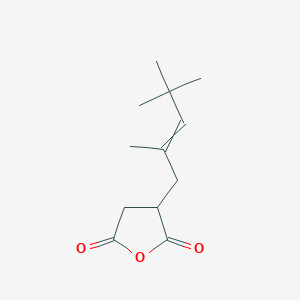
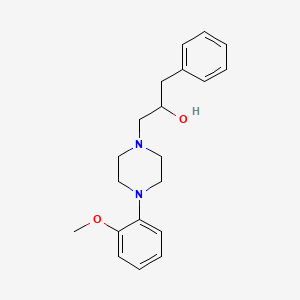
methanone](/img/structure/B14463961.png)
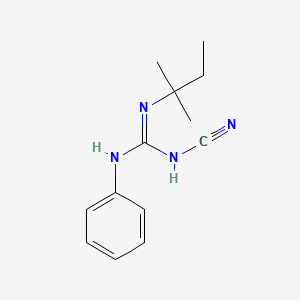

![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

